2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((4-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core substituted with a 4-chlorobenzylthio group at position 2 and phenyl groups at positions 3 and 5. The 4-chlorobenzylthio substituent introduces electron-withdrawing and hydrophobic characteristics, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHZXWUAUZTSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2-aminopyrimidine and 1,3-dicarbonyl compounds can be used in the presence of a catalyst.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrrolo[3,2-d]pyrimidine core.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be compared to analogs with variations in substituents, heterocyclic cores, or synthetic routes. Below is a detailed analysis:
Structural Modifications in Benzylthio Substituents
- 2-((2-Methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (): Replacing the 4-chlorobenzyl group with a 2-methylbenzyl group introduces steric hindrance near the sulfur atom. This modification could alter solubility and target binding .
- 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (): This compound replaces the pyrrolo-pyrimidinone core with a thieno[3,2-d]pyrimidinone system. The thiophene ring increases aromaticity and may enhance π-π stacking interactions. The 2-methoxyphenyl group at position 3 introduces electron-donating effects, contrasting with the diphenyl groups in the target compound .
Heterocyclic Core Variations
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (): Compounds like 13g and 13h feature a pyrazolo-pyrimidinone core with fluorobenzylthio groups. Fluorine’s high electronegativity may improve metabolic stability compared to chlorine.
- Pyrido-Thieno-Pyrimidinones (): Compounds 6b–6d incorporate a pyrido-thieno-pyrimidinone scaffold with methoxyphenyl and hydrazono groups. The extended conjugation from the pyridine ring could increase rigidity and affect binding kinetics. Methoxy groups improve solubility but reduce electrophilicity compared to chloro substituents .
Key Findings and Implications
Substituent Effects : Chlorine in the benzylthio group enhances electrophilicity and stability compared to methyl or methoxy analogs.
Core Modifications: Thieno-pyrimidinones offer greater aromaticity, while pyrazolo-pyrimidinones introduce nitrogen-rich cores for diverse interactions.
Synthetic Efficiency : Microwave methods () are advantageous for rapid synthesis, whereas alkylation () allows modular functionalization.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034584-71-7) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrrolo-pyrimidine family, which is known for its potential therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.9 g/mol. Its structure features a pyrrolo-pyrimidine core, a thioether linkage with a 4-chlorobenzyl group, and two phenyl substituents at positions 3 and 7. The presence of chlorine and sulfur in the structure contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClN3OS |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 2034584-71-7 |
Anticancer Properties
Research indicates that pyrrolo-pyrimidine derivatives exhibit significant anticancer activity by inhibiting various kinases involved in cell proliferation. For instance, compounds similar to This compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies report IC50 values in the low nanomolar range against CDK4 and CDK6, demonstrating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial properties of this compound class. For example, derivatives have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
The mechanism by which This compound exerts its biological effects involves binding to specific protein targets within cells. This binding can disrupt normal cellular functions by inhibiting enzyme activity or interfering with signaling pathways critical for cell survival and proliferation .
Case Studies
- Anticancer Activity : A study evaluating the efficacy of pyrrolo-pyrimidine derivatives in various cancer cell lines demonstrated that compounds with similar structures significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties showed that several derivatives effectively inhibited biofilm formation in pathogenic bacteria, further supporting their potential use as therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
